![molecular formula C32H33N3O7 B1142138 Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]- CAS No. 121058-82-0](/img/structure/B1142138.png)

Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

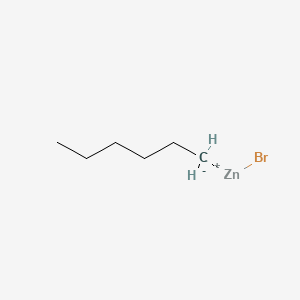

“Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-”, also known as N-Acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine, is a chemical compound with the molecular formula C32H33N3O8 . It has an average mass of 587.620 Da and a monoisotopic mass of 587.226746 Da . This compound is used in various research fields .

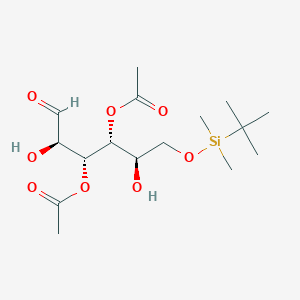

Molecular Structure Analysis

The molecular structure of “Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-” consists of a cytidine molecule that has been modified with an acetyl group at the 5’ position and a bis(4-methoxyphenyl)phenylmethyl group . The compound has 4 defined stereocentres .Physical And Chemical Properties Analysis

“Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-” has a molecular weight of 587.63 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación

Research and Development of New Drugs

The high purity and specific protection groups of 5’-DMT-Ac-rC make it suitable for synthesizing oligonucleotides used in the research and development of new drugs. It allows for the creation of diverse RNA sequences to study their interactions with proteins and other biological targets.

Each of these applications leverages the unique properties of 5’-DMT-Ac-rC to advance scientific research and develop new technologies in the field of molecular biology and medicine. The compound’s role in these applications is pivotal due to its ability to form stable and high-fidelity oligonucleotides, which are essential for the precision required in these advanced scientific endeavors .

Mecanismo De Acción

Target of Action

The primary target of 5’-DMT-Ac-rC, also known as Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- or 5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine, is the DNA or RNA synthesis process . This compound is a modified nucleoside used in the synthesis of oligonucleotides .

Mode of Action

5’-DMT-Ac-rC interacts with its targets by being incorporated into the oligonucleotide chain during synthesis . It contains a 5’ DMT (Dimethoxytrityl) and the nucleoside cytidine © with Acetyl (Ac) base protection . These protecting groups are designed specifically to protect the RNA during the chemical synthesis process .

Biochemical Pathways

The biochemical pathway affected by 5’-DMT-Ac-rC is the oligonucleotide synthesis pathway . By being incorporated into the oligonucleotide chain, it influences the formation of DNA or RNA .

Pharmacokinetics

As a phosphoramidite used in oligonucleotide synthesis, it is likely that its bioavailability is primarily determined by the efficiency of its incorporation into the oligonucleotide chain during synthesis .

Result of Action

The result of 5’-DMT-Ac-rC’s action is the successful synthesis of oligonucleotides with the desired sequence . The presence of the protecting groups ensures the integrity of the RNA during the synthesis process, leading to the production of full-length product .

Action Environment

The action of 5’-DMT-Ac-rC is influenced by the conditions of the oligonucleotide synthesis process . Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability .

Propiedades

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N3O8/c1-20(36)33-27-17-18-35(31(39)34-27)30-29(38)28(37)26(43-30)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-18,26,28-30,37-38H,19H2,1-3H3,(H,33,34,36,39)/t26-,28-,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQGZOMSSIQDMD-PYYPWFDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)

![Pyrazino[1,2-a]azepine, 1,2,3,4,6,7,8,10a-octahydro- (9CI)](/img/structure/B1142067.png)

![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)